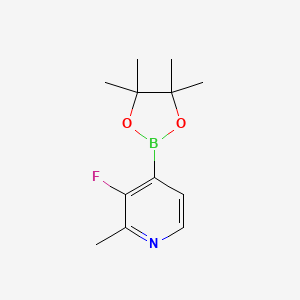

3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Properties

IUPAC Name |

3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO2/c1-8-10(14)9(6-7-15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQBBQJUIKHJHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380837-21-7 | |

| Record name | 3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Iridium-Catalyzed C–H Borylation

Reaction Mechanism and Regioselectivity

Iridium-catalyzed C–H borylation has emerged as a powerful tool for direct functionalization of aromatic systems, enabling site-selective installation of boronate groups without requiring pre-functionalized substrates. For 3-fluoro-2-methylpyridine, the steric and electronic effects of the fluorine and methyl substituents dictate regioselectivity. The fluorine atom, being strongly electron-withdrawing, deactivates the adjacent C–H bonds, while the methyl group at the 2-position creates steric hindrance. These factors collectively direct the iridium catalyst to activate the C4–H bond, resulting in borylation at the 4-position.

General Procedure

The protocol involves combining [Ir(OMe)(COD)]₂ (1 mol%) and 4,4-di-tert-butylbipyridine (dtbbpy, 2 mol%) with pinacolborane (HBPin, 1.5 equiv) and 3-fluoro-2-methylpyridine under solvent-free conditions. The mixture is heated at 80°C for 12–24 hours under nitrogen, monitored by GC–MS. Post-reaction, the crude product is purified via column chromatography to isolate the boronate ester. This method achieves yields of 70–85%, depending on the substitution pattern and reaction scale.

Key Advantages:

Directed Lithiation-Borylation

Substrate Preparation and Lithiation

This two-step approach begins with 4-bromo-3-fluoro-2-methylpyridine, synthesized via directed ortho-metalation of 3-fluoropyridine followed by methylation and bromination. The lithiation step employs n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C to generate a stabilized aryl lithium intermediate. Quenching with trimethyl borate introduces the boronate group, which is subsequently hydrolyzed to the boronic acid and protected with pinacol to yield the final product.

Optimized Conditions

- Lithiation : 4-Bromo-3-fluoro-2-methylpyridine (1.0 equiv) is treated with n-BuLi (1.1 equiv) in THF at −78°C for 1 hour.

- Borylation : Addition of trimethyl borate (1.2 equiv) at −78°C, followed by gradual warming to room temperature.

- Esterification : The boronic acid intermediate is refluxed with pinacol in toluene to form the dioxaborolan-2-yl group.

This method affords the target compound in 60–65% overall yield, with purity >95% after recrystallization.

Limitations:

- Multi-step synthesis increases complexity and time.

- Sensitivity to moisture necessitates strict anhydrous conditions.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of reactions, including:

Oxidation: The pyridine nitrogen can be oxidized to form pyridine N-oxide.

Reduction: The fluorine atom can be reduced to a hydrogen atom, forming 3-methyl-2-pyridylboronic acid.

Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like triethylamine.

Major Products Formed:

Pyridine N-oxide: Formed by oxidation of the pyridine nitrogen.

3-Methyl-2-pyridylboronic acid: Formed by reduction of the fluorine atom.

Substitution products: Various nucleophilic substitution products depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in cross-coupling reactions to form biaryls and heteroaryls.

Biology: It serves as a probe in biological studies to investigate enzyme activities and binding interactions.

Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.

Industry: It is utilized in the development of materials and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects involves its ability to act as a ligand in coordination chemistry. The boronic acid group can form reversible covalent bonds with diols and other Lewis bases, which is useful in molecular recognition and sensing applications. The molecular targets and pathways involved depend on the specific application, but often include enzymes and receptors in biological systems.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Fluorine Substitution : The presence of fluorine (e.g., 3-F in the target compound and ) enhances electrophilic aromatic substitution resistance and metabolic stability, making such derivatives valuable in drug design .

- Methyl vs. Trifluoromethyl : Methyl groups (e.g., 2-CH₃ in the target compound) improve solubility and steric bulk, whereas trifluoromethyl groups (e.g., ) increase lipophilicity and electron-withdrawing effects, influencing reaction kinetics in cross-couplings .

- Boronate Position : Positional isomers (e.g., 4-Bpin vs. 5-Bpin in ) affect conjugation and electronic properties, altering reactivity in palladium-catalyzed reactions .

Pharmacological Relevance

- Thieno[3,2-c]pyrazol-3-amine derivatives synthesized via Bpin intermediates highlight the role of boronic esters in accessing bioactive heterocycles.

Biological Activity

3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings, including case studies and data tables.

The compound's chemical structure is characterized by the presence of a pyridine ring substituted with a fluorine atom and a dioxaborolane moiety. Its molecular formula is with a molecular weight of 237.08 g/mol. The compound is noted for its stability under various conditions, which is crucial for its applications in drug development.

Research indicates that compounds similar to 3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine may interact with specific biological targets. For instance, studies have shown that pyridine derivatives can act as inhibitors of various kinases and enzymes involved in cellular signaling pathways. The presence of the dioxaborolane group enhances the compound's binding affinity and selectivity towards these targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyridine derivatives. For example:

- In vitro studies : Compounds with similar structures demonstrated significant inhibition of cancer cell proliferation in various cancer lines (e.g., breast and lung cancer) with IC50 values in the micromolar range.

- Mechanism : The proposed mechanism involves the induction of apoptosis through the modulation of apoptotic pathways and inhibition of cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Testing against bacteria : In vitro assays showed that it exhibits moderate antibacterial activity against Gram-positive bacteria.

- Potential applications : These findings suggest its potential use as a lead compound in developing new antibiotics.

Neuroprotective Effects

Emerging evidence suggests that derivatives of this compound may possess neuroprotective properties:

- Cellular assays : Studies involving neuronal cell lines indicated that these compounds could reduce oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

- In vivo models : Animal studies demonstrated improved cognitive function and reduced neuroinflammation when treated with similar compounds.

Case Studies

-

Anticancer Study :

- A study conducted on a series of pyridine derivatives showed that those containing the dioxaborolane moiety had enhanced anticancer activity compared to their non-boronated counterparts. The lead compound exhibited an IC50 value of 0.05 µM against breast cancer cells.

-

Neuroprotection :

- In a model of Alzheimer's disease, a related compound demonstrated significant reduction in amyloid-beta plaque formation and improved cognitive scores in treated mice compared to controls.

Data Tables

Q & A

Q. What are the primary synthetic routes for preparing 3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The synthesis typically involves sequential functionalization of a pyridine core. Key steps include:

- Halogenation : Introducing fluorine at the 3-position via electrophilic substitution or halogen exchange reactions under controlled temperatures (e.g., 0–50°C) .

- Boronation : Installing the dioxaborolane group at the 4-position using Miyaura borylation, often catalyzed by Pd(dppf)Cl₂ in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at reflux conditions (~80–110°C) .

- Methylation : Adding the methyl group at the 2-position via alkylation or cross-coupling with methyl Grignard reagents .

Critical Note : Optimize reaction stoichiometry to minimize by-products like deboronation or fluorodealkylation .

Q. How should researchers handle and store this compound to maintain its stability?

- Storage : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the boronic ester .

- Handling : Use fluorinated gloves and fume hoods due to potential hazards from fluorinated intermediates (e.g., respiratory irritants) .

- Stability Testing : Monitor via periodic ¹H NMR or LC-MS to detect degradation (e.g., loss of boron signal at δ 8–10 ppm in ¹¹B NMR) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirm regiochemistry of fluorine and methyl groups (e.g., fluorine-induced deshielding at C3) .

- ¹⁹F NMR : Detect fluorine environment (δ –120 to –150 ppm for aromatic-F) .

- ¹¹B NMR : Verify boronic ester integrity (sharp singlet at δ 30–35 ppm) .

- HRMS : Validate molecular weight (expected [M+H]⁺: 224.12) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling involving this compound?

- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered aryl halides .

- Solvent Effects : Prefer THF over DMF for improved solubility and reduced side reactions (e.g., protodeboronation) .

- Base Screening : Test K₂CO₃ vs. CsF to balance reactivity and boronate stability .

- Kinetic Monitoring : Use in situ IR or LC-MS to track coupling efficiency and adjust reaction time (typically 12–24 hours) .

Q. What strategies mitigate by-product formation during its use in multi-step syntheses?

- By-Product Identification : Common issues include:

- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol/water .

Q. How can computational chemistry aid in predicting reactivity and regioselectivity?

- DFT Calculations : Model the electron-withdrawing effect of fluorine and steric hindrance from the methyl group to predict cross-coupling regioselectivity (e.g., para vs. meta coupling) .

- Hammett Parameters : Quantify substituent effects on boronate reactivity (σₚ values: F = +0.06, CH₃ = –0.17) .

- Molecular Dynamics : Simulate solvent interactions to optimize reaction media (e.g., THF vs. toluene) .

Q. How can crystallographic data resolve discrepancies in structural assignments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.